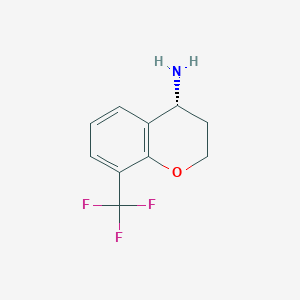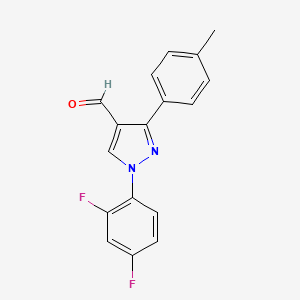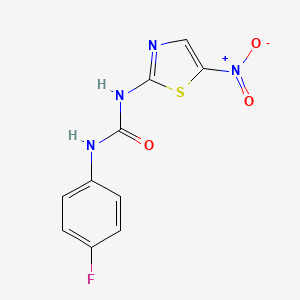
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, or simply 4-FPNU, is a compound that is used in many scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring structure. The compound has a low melting point, making it ideal for use in many laboratory experiments. 4-FPNU has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, biochemistry, and environmental science.
Aplicaciones Científicas De Investigación
4-FPNU has a wide variety of scientific research applications. It is used in the study of enzyme inhibition, enzyme kinetics, and protein-ligand interactions. It has also been used in the study of drug metabolism, drug transport, and drug-target interactions. In addition, 4-FPNU has been used to study the effects of environmental pollutants on cellular processes.
Mecanismo De Acción
4-FPNU acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This mechanism of action is dependent on the chemical structure of 4-FPNU and the enzyme that it binds to. In addition, 4-FPNU has been found to interact with proteins and other molecules in the cell, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPNU depend on the concentration of the compound and the type of cell or organism that it is interacting with. At low concentrations, 4-FPNU has been found to have anti-inflammatory and anti-bacterial effects. At higher concentrations, 4-FPNU has been found to have cytotoxic effects on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-FPNU in laboratory experiments is its low melting point, which makes it easy to handle and store. In addition, 4-FPNU is relatively inexpensive and can be synthesized easily. However, 4-FPNU is not suitable for use in long-term experiments due to its instability and tendency to degrade over time.
Direcciones Futuras
In the future, 4-FPNU could be used to study the effects of environmental pollutants on cellular processes, as well as the effects of drugs on proteins and other molecules. Additionally, 4-FPNU could be used to study the effects of drugs on gene expression and the potential for drug-drug interactions. Furthermore, 4-FPNU could be used to study the effects of drugs on the immune system and the potential for drug-disease interactions. Finally, 4-FPNU could be used to study the effects of drugs on the nervous system and the potential for drug-behavior interactions.
Métodos De Síntesis
4-FPNU can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorophenol with 5-nitro-2-thiazolium chloride in the presence of anhydrous sodium acetate. This reaction produces 4-FPNU in a yield of 80-85%. Other methods of synthesis include the reaction of 4-fluorophenol with sodium nitrite in the presence of sodium hydroxide and the reaction of 4-fluorophenol with sodium nitrite in the presence of sodium hydroxide and hydrochloric acid.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWLIENBFXTZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


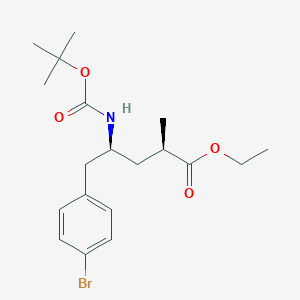
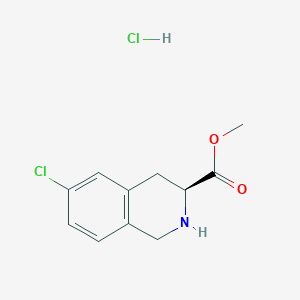

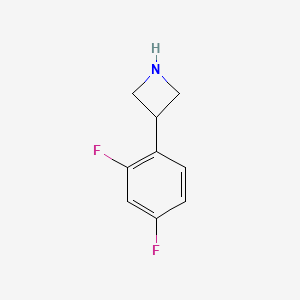
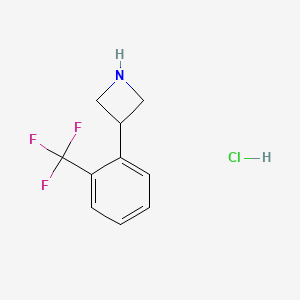
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
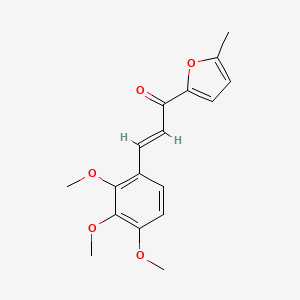
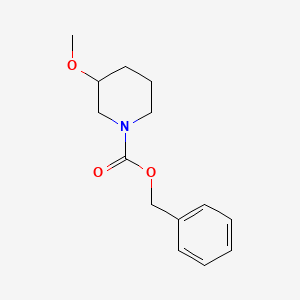
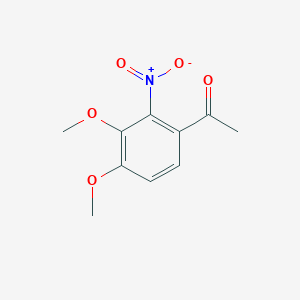
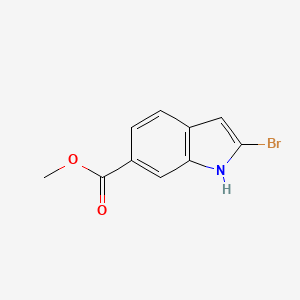
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)
